molecular formula C28H17F3N4O7 B15135484 [4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate

[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate

Cat. No.: B15135484
M. Wt: 578.5 g/mol
InChI Key: VIQXHWIGOQADLR-UHFFFAOYSA-N
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Description

[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoromethyl group, a pyrazolo[1,5-a]pyrimidine core, and a benzoate ester, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the trifluoromethyl group and the benzoate ester. Common reagents used in these reactions include trifluoromethylating agents, benzoic acid derivatives, and various catalysts to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification methods such as recrystallization and chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or reduce other functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, [4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate can be used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development. Research could focus on its effects on cellular pathways and its potential therapeutic benefits.

Industry

Industrially, the compound could be used in the development of new materials with unique properties. Its trifluoromethyl group and pyrazolo[1,5-a]pyrimidine core might impart desirable characteristics such as increased stability or specific reactivity, making it useful in various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The compound’s structural features, such as the trifluoromethyl group and nitrobenzoyl moiety, could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group and benzoic acid structure but lacks the pyrazolo[1,5-a]pyrimidine core.

    3,5-Bis(trifluoromethyl)benzoic acid: Similar in having multiple trifluoromethyl groups but differs in the overall structure.

    4-Fluorobenzoic acid: Contains a fluorine atom instead of a trifluoromethyl group, leading to different chemical properties.

Uniqueness

The uniqueness of [4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate lies in its combination of functional groups and structural elements

Properties

Molecular Formula

C28H17F3N4O7

Molecular Weight

578.5 g/mol

IUPAC Name

[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate

InChI

InChI=1S/C28H17F3N4O7/c29-28(30,31)19-7-1-15(2-8-19)14-42-27(39)17-5-3-16(4-6-17)20-11-23-32-12-18(13-34(23)33-20)25(37)24-22(36)10-9-21(26(24)38)35(40)41/h1-13,36,38H,14H2

InChI Key

VIQXHWIGOQADLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C3=NN4C=C(C=NC4=C3)C(=O)C5=C(C=CC(=C5O)[N+](=O)[O-])O)C(F)(F)F

Origin of Product

United States

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